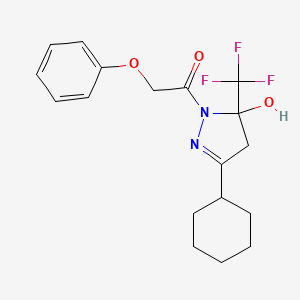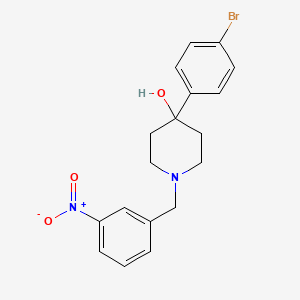![molecular formula C21H20N2O6S2 B4991367 (5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B4991367.png)
(5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a methoxyphenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of an appropriate thiourea derivative with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Nitro Group: The nitro group is introduced via nitration of the phenyl ring using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Methoxyphenoxy Group: This step involves the etherification of the phenol group with 2-(2-methoxyphenoxy)ethanol in the presence of a suitable base like potassium carbonate.
Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be incorporated into polymers to modify their properties.
Biology
Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases.
Medicine
Anticancer: Shows promise in inhibiting the growth of certain cancer cell lines.
Drug Development: Can be used as a lead compound for the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates.
Mecanismo De Acción
The compound exerts its effects through multiple mechanisms:
Molecular Targets: It interacts with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate pathways like the PI3K-AKT, MAPK, and HIF-1 signaling pathways, which are crucial for cell survival, proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Aminoethyl methacrylate hydrochloride
- Bis(2-ethylhexyl) terephthalate
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
- Structural Complexity : The presence of multiple functional groups and a thiazolidinone ring makes it structurally unique.
- Biological Activity : Exhibits a broader range of biological activities compared to similar compounds.
- Versatility : Can be used in various fields, including chemistry, biology, medicine, and industry.
This detailed article provides a comprehensive overview of (5E)-3-ETHYL-5-({2-[2-(2-METHOXYPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
(5E)-3-ethyl-5-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S2/c1-3-22-20(24)19(31-21(22)30)13-14-12-15(23(25)26)8-9-16(14)28-10-11-29-18-7-5-4-6-17(18)27-2/h4-9,12-13H,3,10-11H2,1-2H3/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBRYYDRVGYKPS-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-methyl-4-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B4991287.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(2-nitrophenoxy)acetamide](/img/structure/B4991289.png)
![4-tert-butyl-N-{2-[(4-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4991293.png)
![1-[4-[4-(8-Methylnon-7-enyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B4991294.png)
![(5Z)-5-[[3-chloro-5-methoxy-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4991300.png)
![N-(4-Chloro-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(4-ethylphenoxy)acetamide](/img/structure/B4991315.png)
![5-[5-(Diethylamino)pentan-2-yliminomethyl]-6-hydroxy-1-(2,4,6-trimethylphenyl)pyrimidine-2,4-dione](/img/structure/B4991328.png)
![4-(4-bromophenyl)-8-ethoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4991336.png)

![3-chloro-4-{[1-(2-hydroxyethyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4991347.png)


![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B4991378.png)

